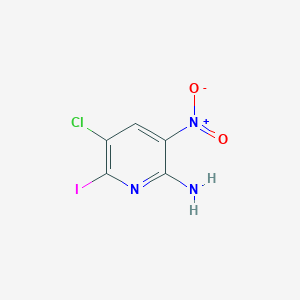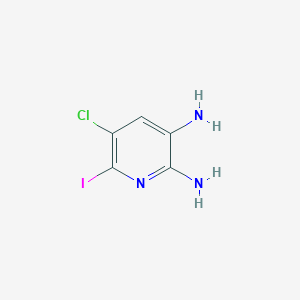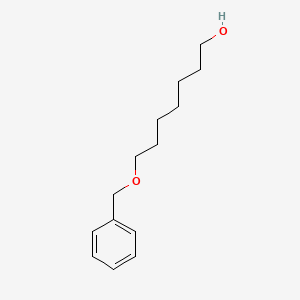
7-(Benzyloxy)-1-heptanol
Overview
Description
The compound "7-(Benzyloxy)-1-heptanol" is not directly mentioned in the provided papers, but the papers do discuss various related compounds and synthetic methods that could be relevant to understanding the synthesis and properties of similar compounds. For instance, the synthesis of alkyl-branched alkanes and the study of mesomorphic properties of certain derivatives provide insights into the chemical behavior and synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the control of stereochemistry is crucial. For example, the synthesis of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane involves an intramolecular hydride transfer from a secondary gamma-benzyloxy group, which is a step that could be conceptually similar to the synthesis of "this compound" . Additionally, the synthesis of 7-acyloxy-3-(4-acyloxyphenyl)-4H-1-benzopyran-4-ones and the exploration of their mesomorphic properties highlight the importance of understanding the molecular structure and its influence on the physical properties of the compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is key to their reactivity and physical properties. For instance, the crystallographic characterization of a stable 7-phosphanorbornadiene-7-oxide provides valuable information on the molecular geometry and electronic structure, which can be extrapolated to understand similar compounds . Similarly, the study of cyclic 1,7-diarylheptanoids and their isolation, structures, and biological activities can offer insights into the structural aspects of "this compound" .
Chemical Reactions Analysis
The reactivity of a compound like "this compound" can be inferred from the chemical reactions of structurally related compounds. For example, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues demonstrates the versatility of the heptane backbone in chemical synthesis . The oxidation reactions involving 7-hydroxy-1-p-methoxyphenyl-4-methylbicyclo[2.2.1]heptan-7-carboxylic acid also provide a glimpse into the types of transformations that can occur at the heptane moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. The mesomorphic properties of 7-acyloxy derivatives and their phase behavior are examples of how the length of the side chain and the presence of functional groups affect the material's properties . The conformational properties of some derivatives of 7-azabicyclo[2.2.1]heptane and the planarity of the amide group in these compounds are also indicative of how structural elements influence the physical characteristics of these molecules .
Scientific Research Applications
Synthesis and Molecular Applications
7-(Benzyloxy)-1-heptanol has been instrumental in various synthesis processes and molecular applications. For example, it has been used in the synthesis of oxazoles as carbonyl 1,1-dipole synthons, playing a crucial role in producing 7-heptanolide and α-benzyloxy δ-valerolactone, among other compounds (Wasserman et al., 1992). Additionally, this compound derivatives have been used as starting products in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, further highlighting its utility in organic chemistry (Mollet et al., 2012).
Role in Group Participation and Molecular Transformation
This compound also plays a significant role in group participation during molecular transformations. For instance, allyloxy and propargyloxy substituents, including benzyloxy groups, have been shown to participate in the synthesis of various sugar derivatives and nucleosides, demonstrating the versatility of this compound in complex organic syntheses (Mukherjee et al., 2012).
Applications in Pharmaceutical and Environmental Research
In pharmaceutical research, derivatives of this compound have been explored for their potential in drug design, such as in the synthesis of novel epibatidine analogues (Malpass et al., 2004). Moreover, its role in environmental science is noteworthy, particularly in the remediation of benzene-contaminated aquifers, where it has shown promising results in enhancing air sparging remediation techniques (Chang et al., 2019).
Contributions to Material Science and Electrical Properties
This compound is also significant in material science, particularly in the synthesis of compounds with semiconducting properties, such as copper complexes of novel oxime compounds (Aydogdu et al., 2003). Its versatility extends to the study of refractive indices, polarizabilities, and the order parameter of nematic discogenic mixtures, further illustrating its wide-ranging applications in scientific research (Phillips et al., 1994).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-phenylmethoxyheptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-11-7-2-1-3-8-12-16-13-14-9-5-4-6-10-14/h4-6,9-10,15H,1-3,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIOZWDOIPNGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141943-06-8 | |
| Record name | 7-(Benzyloxy)heptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)


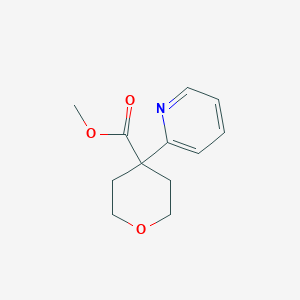
![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)
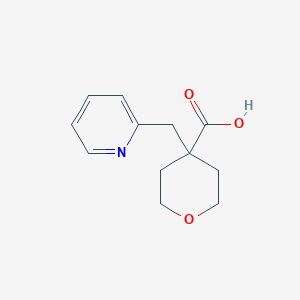
![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)
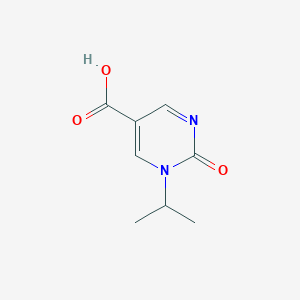
![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)



